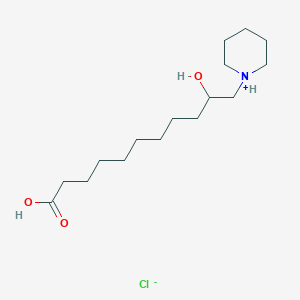
1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride is a chemical compound with the molecular formula C16H32ClNO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a carboxyl group and a hydroxyl group on a decyl chain attached to the piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride typically involves the following steps:
Preparation of Decylamine: Decylamine is synthesized through the reduction of decanoic acid.
Formation of Piperidine Derivative: Decylamine is then reacted with piperidine to form the piperidine derivative.
Introduction of Carboxyl and Hydroxyl Groups: The derivative undergoes further chemical reactions to introduce the carboxyl and hydroxyl groups at the appropriate positions on the decyl chain.
Formation of Chloride Salt: Finally, the compound is converted into its chloride salt form through an acid-base reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carboxyl group to an alcohol.
Substitution: Substitution reactions can occur at the nitrogen atom of the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and strong acids can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Alkylated piperidines.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a probe in biological studies to understand membrane interactions and transport mechanisms.
Industry: It is used in the production of surfactants and other industrial chemicals.
作用机制
The mechanism by which 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride exerts its effects involves its interaction with biological membranes. The compound can insert into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include membrane proteins and enzymes involved in cellular processes.
相似化合物的比较
Piperidine: A simpler cyclic amine without the decyl chain.
Decylamine: A linear amine without the piperidine ring.
Carboxylic Acids: Compounds with similar carboxyl groups but lacking the piperidine structure.
Uniqueness: 1-(10-Carboxy-2-hydroxydecyl)piperidin-1-ium chloride is unique due to its combination of a piperidine ring, a decyl chain, and functional groups that allow for diverse chemical reactivity and biological activity.
属性
IUPAC Name |
10-hydroxy-11-piperidin-1-ium-1-ylundecanoic acid;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3.ClH/c18-15(14-17-12-8-5-9-13-17)10-6-3-1-2-4-7-11-16(19)20;/h15,18H,1-14H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMPXIVQCYPKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](CC1)CC(CCCCCCCCC(=O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
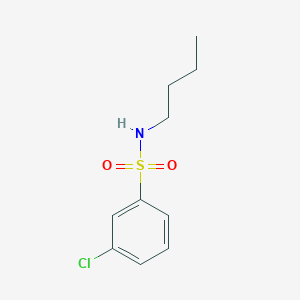
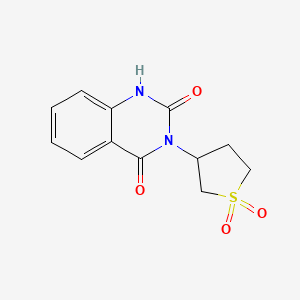
![N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B7854630.png)

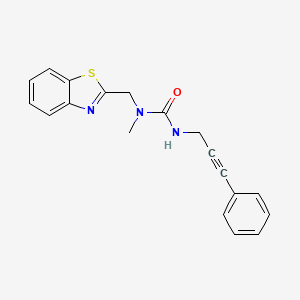
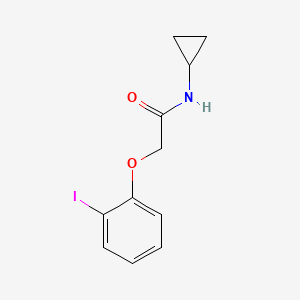
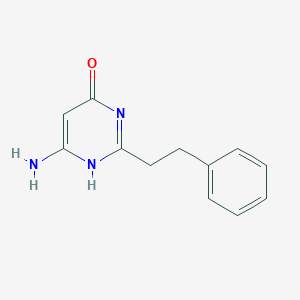
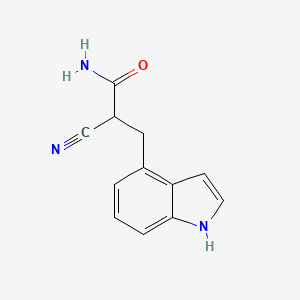
![2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7854669.png)
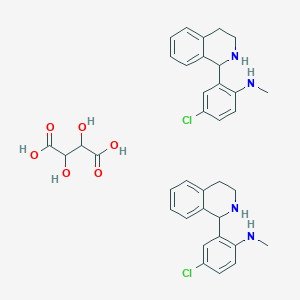
![2-(4-Methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol hydrochloride](/img/structure/B7854680.png)
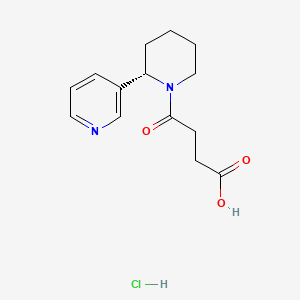
![(3aS,3a1S,10bR)-methyl 3a-ethyl-2,3,3a,3a1,4,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate hydroiodide](/img/structure/B7854704.png)
![azanium;(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2S,4R,5R,6R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate;trihydrate](/img/structure/B7854720.png)
